![molecular formula C12H9F3N2 B1320517 3-[5-(三氟甲基)-2-吡啶基]苯胺 CAS No. 886361-00-8](/img/structure/B1320517.png)

3-[5-(三氟甲基)-2-吡啶基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

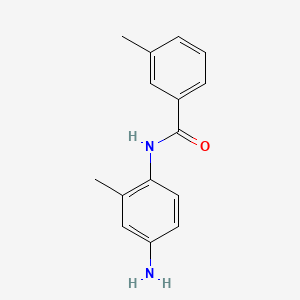

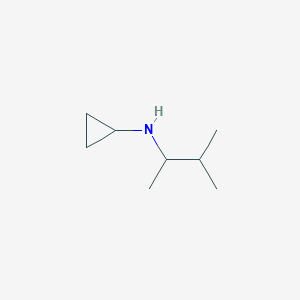

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline is a chemical compound that is part of the pyridine and aniline families. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which can significantly influence its chemical behavior and properties. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyridine derivatives, such as 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline, can be achieved through various methods. One approach involves the reaction of anilines with pyridine derivatives where pyrazoles serve as leaving groups, leading to the formation of bis-carbamoyl-pyridine derivatives . Another strategy for synthesizing trifluoromethyl-substituted pyridines is based on C-F bond breaking of anionically activated fluoroalkyl groups, which allows for the formation of poly-substituted pyridines under noble metal-free conditions . Additionally, a three-component cascade reaction involving anilines and Togni's reagent II can yield fully-substituted trifluoromethyl pyrroles, indicating the versatility of anilines in reactions leading to various pyridine and pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was investigated, leading to the formation of a complex whose crystal structure was determined by X-ray diffraction . This study provides insights into the structural aspects of trifluoromethyl-substituted pyridines and their interactions with other molecules.

Chemical Reactions Analysis

The reactivity of pyridine derivatives, including those with trifluoromethyl groups, can be explored through their participation in chemical reactions. For example, 2-(pyridyl)anilines can undergo cross-coupling reactions, which are a cornerstone in the synthesis of complex organic molecules . The deprotonation of these compounds can lead to various side reactions, further highlighting the reactivity of the pyridine ring when substituted with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline can be inferred from studies on similar compounds. The introduction of a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, as seen in the study of halogen-bonded complexes formed using perfluoropropyl iodides with aniline . Such modifications can lead to changes in molecular electrostatic potential, electron density delocalization, and charge transfer, which can affect the compound's reactivity, spectroscopic characteristics, and potential for forming aggregates with unique properties like fluorescence.

科学研究应用

Fungicide Development

- Fluazinam Synthesis: Jeon等人(2013年)的研究讨论了类似于3-[5-(三氟甲基)-2-吡啶基]苯胺的化合物的晶体结构,即氟吡唑。这种杀菌剂展示了吡啶和苯环之间的二面角,这有助于其化学性质和有效性(Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013)。

合成用于聚合物化的复合物

- 银(I)-吡啶基席夫碱配合物:Njogu等人(2017年)使用2-吡啶基席夫碱配体合成了新颖的配合物,展示了它们在ε-己内酯环开聚合中的应用。这些发现突显了吡啶基化合物在复合物形成和聚合科学中的潜力(E. Njogu, Bernard Omondi, & V. Nyamori, 2017)。

药物潜力和化学相互作用

- 与分子碘的相互作用:Chernov'yants等人(2011年)研究了5-三氟甲基吡啶-2-硫酮,这是一种类似于3-[5-(三氟甲基)-2-吡啶基]苯胺的化合物,以及它与分子碘的相互作用。这项研究为这类化合物的潜在药物应用提供了见解(M. S. Chernov'yants, I. V. Burykin, Z. Starikova, & N. E. Erofeev, 2011)。

有机化学中的应用

- 脱氢交叉偶联:Wang等人(2019年)发现与所讨论的化合物密切相关的3,5-双(三氟甲基)苯胺有效地引导了钯催化的苯甲醛与芳烃的脱氢交叉偶联。这突显了它在创造多样有机化合物中的实用性(Yi‐Feng Wang, Wengang Xu, Bingfeng Sun, Qinqin Yu, Tuanjie Li, & Fang-Lin Zhang, 2019)。

氟化过程

- 与二氟化氙的相互作用:Anand和Filler(1976年)对含氮芳香族化合物(包括吡啶)的氟化研究显示了类似化合物与二氟化氙的反应性,这对于氟化有机化合物的发展至关重要(S. P. Anand & Robert Filler, 1976)。

作用机制

Target of Action

It’s known that many trifluoromethyl-containing compounds interact with various enzymes and receptors in the body .

Mode of Action

Trifluoromethyl groups in general are known to enhance the lipophilicity of compounds, which can improve their interaction with biological targets .

Biochemical Pathways

Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of compounds, potentially affecting their bioavailability .

Result of Action

The effects would depend on the specific biological targets of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline. Factors such as pH, temperature, and the presence of other compounds can potentially affect the activity of the compound .

属性

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-5-11(17-7-9)8-2-1-3-10(16)6-8/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNOBLOCBYEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594700 |

Source

|

| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Trifluoromethyl)-2-pyridinyl]aniline | |

CAS RN |

886361-00-8 |

Source

|

| Record name | 3-[5-(Trifluoromethyl)-2-pyridinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)